N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride
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Overview
Description
N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride typically involves the reaction of N-methyl-2,3-dihydro-1H-isoindole with hydrochloric acid. One common method is the catalytic asymmetric intramolecular cascade imidization–nucleophilic addition–lactamization of N1-alkylethane-1,2-diamine with methyl 2-formylbenzoate, catalyzed by a chiral phosphoric acid . This method yields high enantioselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced amine forms.
Scientific Research Applications
N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-isoindol-5-amine: A closely related compound with similar structural features.
N-methyl-2,3-dihydro-1H-isoindole: Another derivative of isoindoline with different substituents.
2,3-Dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones: Compounds with a similar core structure but different functional groups.
Uniqueness
N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-isoindol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-10-9-3-2-7-5-11-6-8(7)4-9;;/h2-4,10-11H,5-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKXMLVTXANABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(CNC2)C=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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